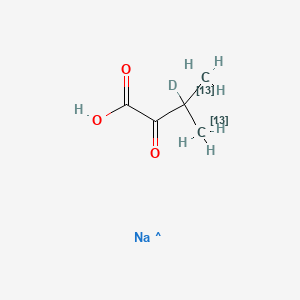
alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%): is a labeled compound used extensively in scientific research. It is a short-chain keto acid and a precursor for the synthesis of amino acids such as leucine and valine . The compound is often utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolomics studies due to its isotopic labeling with carbon-13 and deuterium .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) involves the incorporation of isotopic labels into the molecular structure. This is typically achieved through the use of labeled precursors in a series of chemical reactions. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the keto acid backbone: This can be achieved through the oxidation of a suitable precursor.
Incorporation of isotopic labels: The labeled carbon and deuterium atoms are introduced using labeled reagents.
Conversion to the sodium salt: The final step involves neutralizing the acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions: Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of amino acids and other organic compounds.
Biology: The compound is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: The compound is used in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) involves its role as a precursor in metabolic pathways. The compound is converted into amino acids such as leucine and valine through enzymatic reactions. These amino acids are essential for protein synthesis and various metabolic processes. The isotopic labels allow researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other molecules.
相似化合物的比较
Alpha-Ketoisovaleric acid, sodium salt (unlabeled): This compound has the same chemical structure but lacks the isotopic labels.
Alpha-Ketoisocaproic acid, sodium salt: A similar keto acid with a longer carbon chain.
Alpha-Keto-beta-methylvaleric acid, sodium salt: Another keto acid with a different branching pattern.
Uniqueness: The uniqueness of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) lies in its isotopic labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The labels allow for precise tracking of the compound in biological systems, providing valuable insights into metabolic pathways and enzyme activities.
属性
分子式 |
C5H8NaO3 |
|---|---|
分子量 |
142.10 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3D; |
InChI 键 |
ZYUOMWUHRSDZMY-VQUYYKNDSA-N |
手性 SMILES |
[2H]C([13CH3])([13CH3])C(=O)C(=O)O.[Na] |
规范 SMILES |
CC(C)C(=O)C(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


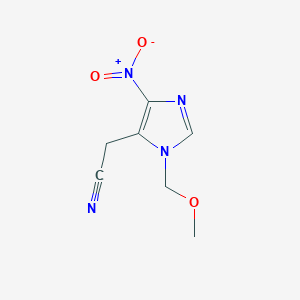
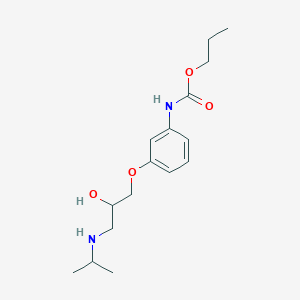
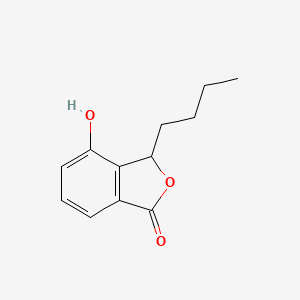

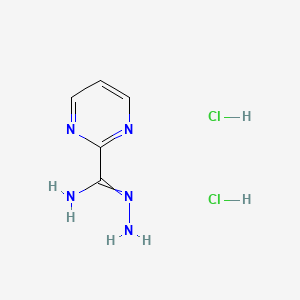

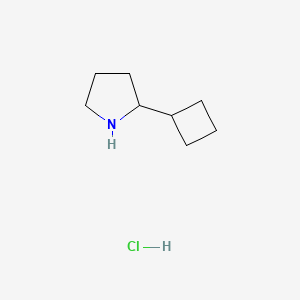
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)


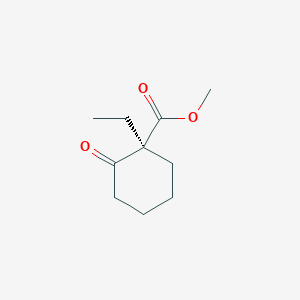
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
